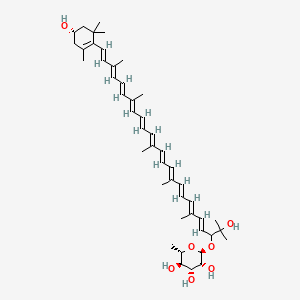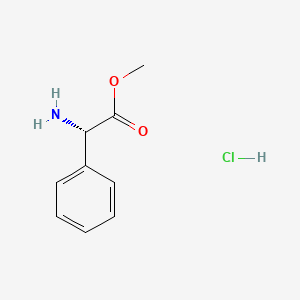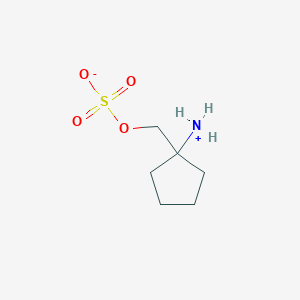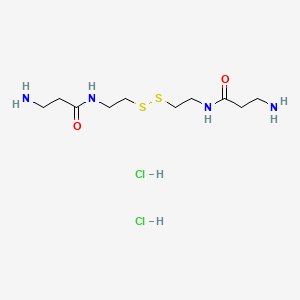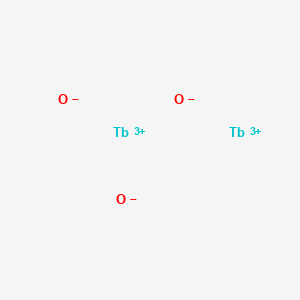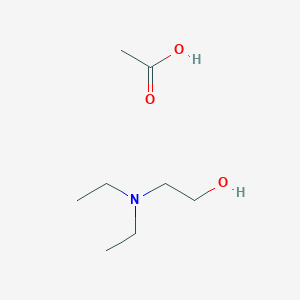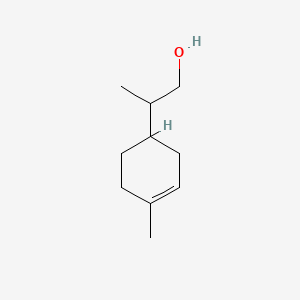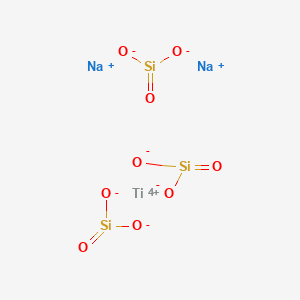
NICKEL(II) FLUORIDE TETRAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Nickel(II) fluoride tetrahydrate can be prepared through several methods, including intercalation techniques and direct fluorination. One approach involves the preparation of Nickel(II)–hydroxide–(sodium fluoride tetrasilicic mica) intercalation complexes, leading to the formation of ultra-fine nickel particles upon reduction (Ohtsuka et al., 1987). Another method focuses on the commercial availability of nickel(II) fluoride and its tetrahydrate form, highlighting their uses and the fundamental aspects of their preparation and properties (Meshri).
Molecular Structure Analysis
The molecular structure of nickel(II) fluoride compounds can be complex, involving different oxidation states and coordination environments. Research on nickel(III) fluoride and its formation through reactions in a fluoride environment sheds light on the possible structures and the nature of nickel in such compounds (Court & Dove, 1973).
Chemical Reactions and Properties
Nickel(II) fluoride tetrahydrate participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, it can undergo reduction and oxidation processes, leading to the formation of different nickel compounds with unique properties and applications. The catalytic defluorinative [3 + 2] cycloaddition of trifluoromethylalkenes with alkynes via reduction of nickel(II) fluoride species is an example of its chemical reactivity and potential in synthetic chemistry (Fujita et al., 2015).
Physical Properties Analysis
The physical properties of nickel(II) fluoride tetrahydrate, such as its decomposition behavior, are crucial for understanding its stability and reactivity. The compound decomposes in three steps when heated, with the products depending on the atmosphere in which the decomposition occurs. This behavior is vital for its application in various industrial processes (Lange & Haendler, 1973).
Chemical Properties Analysis
The chemical properties of nickel(II) fluoride tetrahydrate are defined by its reactivity with different ligands and in various chemical environments. For example, the synthesis and characterization of transition metal fluoride complexes with imidazole indicate the compound's ability to form stable complexes with specific ligands, revealing insights into its coordination chemistry and potential applications (Arif et al., 2009).
Applications De Recherche Scientifique
1. Application in Metal Production Nickel(II) Fluoride Tetrahydrate is a water-insoluble Nickel source used in oxygen-sensitive applications, such as metal production . In this context, it’s likely used in the synthesis of Nickel-based alloys or compounds.
2. Application in Surface Treatment Nickel(II) Fluoride Tetrahydrate is used in the surface treatment of aluminum profiles . It’s likely used as a coating or a part of a chemical bath that modifies the surface properties of the aluminum.
3. Application in Printing Ink Manufacturing This compound is also used in the manufacturing of printing inks . While the exact role isn’t specified, it could be used as a pigment, a catalyst, or a component of the ink formulation.
4. Application in Fluorescence Lamps Nickel(II) Fluoride Tetrahydrate is used in the manufacture of fluorescence lamps . It could be used in the phosphor coating on the inside of the lamps, which emits visible light when excited by ultraviolet radiation.
5. Application in Organic Synthesis This compound serves as a fluidizer and catalyzer for organic synthesis . It could be used to catalyze certain reactions or to modify the properties of the reaction mixture.
6. Application in Electroplating Industry Nickel(II) Fluoride Tetrahydrate is utilized in nickel plating and other metal electroplating processes . In this context, it’s likely used as a coating or a part of a chemical bath that modifies the surface properties of the metal.
7. Application in Chemical Synthesis This compound acts as a catalyst and intermediate in chemical reactions . It could be used to catalyze certain reactions or to modify the properties of the reaction mixture.
8. Application in Material Science Nickel(II) Fluoride Tetrahydrate is employed in manufacturing specialty ceramics and high-performance materials . It could be used in the synthesis of these materials or to modify their properties.
9. Application in Metal Processing Nickel(II) Fluoride Tetrahydrate plays an important role in metal surface treatment and refining . It’s likely used as a coating or a part of a chemical bath that modifies the surface properties of the metal.
10. Application in Oil Refining and Etching Nickel(II) Fluoride Tetrahydrate has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals .
11. Application in Fluorinating Agents Storage Nickel(II) Fluoride Tetrahydrate comprises the passivating surface that forms on nickel alloys (e.g. monel) in the presence of hydrogen fluoride or elemental fluorine. For this reason, nickel and its alloys are suitable materials for storage and transport of these fluorine and related fluorinating agents .
12. Application in Synthesis of Chlorine Pentafluoride Nickel(II) Fluoride Tetrahydrate is also used as a catalyst for the synthesis of chlorine pentafluoride .
13. Application in Metal Surface Treatment and Refining Nickel(II) Fluoride Tetrahydrate plays an important role in metal surface treatment and refining .
Safety And Hazards
Orientations Futures
Nickel(II) Fluoride Tetrahydrate is generally immediately available in most volumes. Ultra-high purity and high purity compositions improve both optical quality and usefulness as scientific standards. Nanoscale elemental powders and suspensions, as alternative high surface area forms, may be considered .
Propriétés
Numéro CAS |
13940-83-5 |
|---|---|
Nom du produit |
NICKEL(II) FLUORIDE TETRAHYDRATE |
Formule moléculaire |
F2H8NiO4 |
Poids moléculaire |
168.75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
